N-1H-Benzotriazol-6-yl-3-chlorobenzamide
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Overview
Description
N-1H-Benzotriazol-6-yl-3-chlorobenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry. The compound features a benzotriazole moiety attached to a chlorobenzamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Benzotriazol-6-yl-3-chlorobenzamide typically involves the reaction of 1H-benzotriazole with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-1H-Benzotriazol-6-yl-3-chlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions with other organic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
N-1H-Benzotriazol-6-yl-3-chlorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-1H-Benzotriazol-6-yl-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which can inhibit the activity of certain enzymes and proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar chemical properties but lacking the chlorobenzamide group.
Tolyltriazole: A derivative with a tolyl group instead of the chlorobenzamide group.
Benzimidazole: A structurally similar compound with a different nitrogen arrangement in the ring.
Uniqueness
N-1H-Benzotriazol-6-yl-3-chlorobenzamide is unique due to the presence of both the benzotriazole and chlorobenzamide moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Properties
CAS No. |
216985-32-9 |
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Molecular Formula |
C13H9ClN4O |
Molecular Weight |
272.69 g/mol |
IUPAC Name |
N-(2H-benzotriazol-5-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C13H9ClN4O/c14-9-3-1-2-8(6-9)13(19)15-10-4-5-11-12(7-10)17-18-16-11/h1-7H,(H,15,19)(H,16,17,18) |
InChI Key |
OOIBXWYQCWYDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=NNN=C3C=C2 |
Origin of Product |
United States |
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